![molecular formula C20H22O3 B13726217 ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate](/img/structure/B13726217.png)
ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate is an ester compound characterized by its unique structure, which includes a hydroxy group, a phenyl group, and an ethyl ester group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-hydroxy-3-phenylpropanoate: Similar structure but lacks the methyl and phenylethenyl groups.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar ester structure but with different substituents on the phenyl ring.
Uniqueness
Ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenylethenyl group enhances its potential for π-π interactions, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C20H22O3 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate |
InChI |
InChI=1S/C20H22O3/c1-3-23-20(22)14-19(21)18-12-9-15(2)13-17(18)11-10-16-7-5-4-6-8-16/h4-13,19,21H,3,14H2,1-2H3/b11-10+ |
InChI-Schlüssel |
BPIDWNLMYJNJCR-ZHACJKMWSA-N |
Isomerische SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)C)/C=C/C2=CC=CC=C2)O |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)C)C=CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


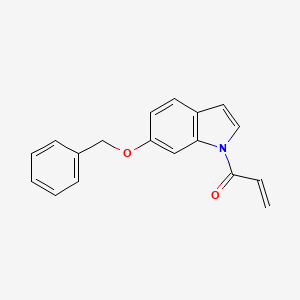
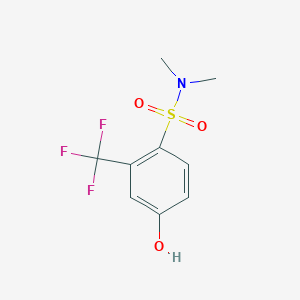
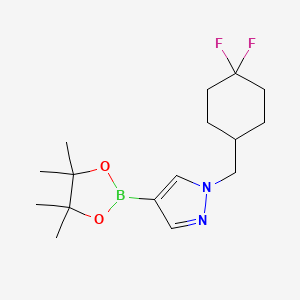
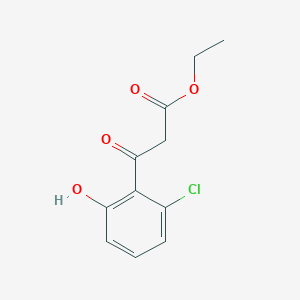
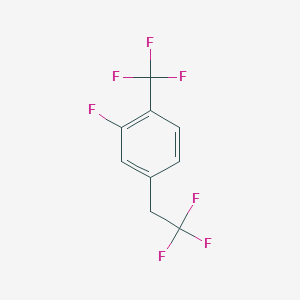
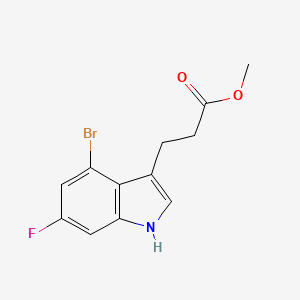
![2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B13726189.png)
![2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13726190.png)

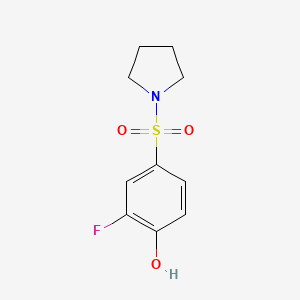
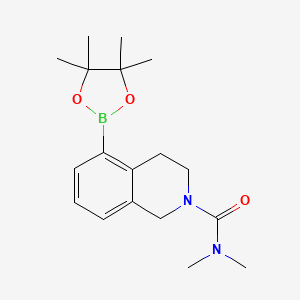
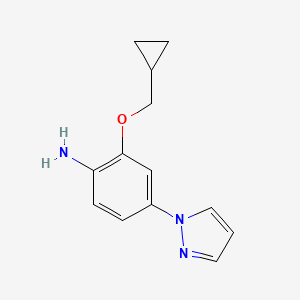
![(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol](/img/structure/B13726211.png)
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate](/img/structure/B13726226.png)
